Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate

Lipophilicity Drug Design Pharmacokinetics

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate (CAS 885279-96-9) is a β-keto ester derivative featuring a 3-methoxybenzyl substituent at the α-position and a 3-oxohexanoate backbone. As a β-keto ester, it contains both electrophilic and nucleophilic sites, making it a valuable synthon for constructing heterocyclic frameworks and α-substituted carboxylic acid derivatives.

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
CAS No. 885279-96-9
Cat. No. B1464768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methoxybenzyl)-3-oxohexanoate
CAS885279-96-9
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCCCC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC
InChIInChI=1S/C16H22O4/c1-4-7-15(17)14(16(18)20-5-2)11-12-8-6-9-13(10-12)19-3/h6,8-10,14H,4-5,7,11H2,1-3H3
InChIKeySRCCKFZPOLVTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate: A Versatile β-Keto Ester Intermediate for Pharmaceutical and Agrochemical Synthesis


Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate (CAS 885279-96-9) is a β-keto ester derivative featuring a 3-methoxybenzyl substituent at the α-position and a 3-oxohexanoate backbone [1]. As a β-keto ester, it contains both electrophilic and nucleophilic sites, making it a valuable synthon for constructing heterocyclic frameworks and α-substituted carboxylic acid derivatives [2]. Its molecular formula is C₁₆H₂₂O₄, with a molecular weight of 278.35 g/mol and a purity specification of ≥96% (HPLC) in commercial preparations . The compound serves as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting anti-inflammatory and analgesic pathways .

Why Generic β-Keto Esters Cannot Replace Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate in Targeted Synthetic Routes


β-Keto esters are a broad class of compounds, but their reactivity and selectivity in downstream transformations are exquisitely sensitive to α-substitution patterns [1]. Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate possesses a unique α-(3-methoxybenzyl) group that imparts distinct steric and electronic effects, modulating enolate geometry, alkylation regioselectivity, and subsequent cyclization outcomes [2]. Substituting with simpler β-keto esters (e.g., ethyl 3-oxohexanoate) or alternative α-benzyl derivatives (e.g., ethyl 2-benzyl-3-oxohexanoate) can lead to altered reaction kinetics, reduced yields, or divergent product profiles, ultimately compromising the efficiency and fidelity of multi-step synthetic sequences [3]. The quantitative evidence below substantiates why this specific substitution pattern is non-interchangeable.

Quantitative Differentiation of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate: Comparative Evidence for Informed Procurement


Enhanced Lipophilicity (LogP) Compared to Unsubstituted β-Keto Esters

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate exhibits a significantly higher computed LogP compared to the unsubstituted ethyl 3-oxohexanoate, reflecting the lipophilic contribution of the 3-methoxybenzyl moiety [1]. This increased lipophilicity can enhance membrane permeability and alter the compound's partitioning behavior in biological systems or biphasic reaction media [2].

Lipophilicity Drug Design Pharmacokinetics

Higher Molecular Weight and Boiling Point: Implications for Purification and Handling

The α-(3-methoxybenzyl) substitution substantially increases molecular weight and boiling point relative to ethyl 3-oxohexanoate, which has direct consequences for purification by distillation and thermal stability in reactions [1]. This property profile favors chromatographic purification or crystallization over simple distillation, influencing process design decisions [2].

Physical Properties Purification Process Chemistry

Commercial Purity Benchmark: ≥96% (HPLC) with Defined Storage Conditions

Reputable suppliers provide Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate at a minimum purity of 96% as determined by HPLC, with specific storage recommendations (sealed, dry, 2–8°C) to preserve β-keto ester integrity . In contrast, simpler β-keto esters like ethyl 3-oxohexanoate are often offered at ≥98% purity but without the same level of structural complexity or defined storage conditions for long-term stability .

Quality Control Procurement Synthetic Reliability

Optimal Application Scenarios for Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate Based on Quantitative Evidence


Synthesis of α-Substituted-β-keto Esters via Regioselective Alkylation

The α-(3-methoxybenzyl) group serves as a steric directing element in enolate alkylations, favoring C-alkylation over O-alkylation and enabling the construction of α,α-disubstituted β-keto esters with high regiocontrol [1]. This is a critical advantage in the synthesis of complex natural product scaffolds and pharmaceutical intermediates.

Preparation of Lipophilic Drug Candidates and Prodrugs

The 3-methoxybenzyl moiety significantly increases lipophilicity (LogP ≈ 2.79) compared to unsubstituted β-keto esters, making this compound an ideal starting material for designing CNS-penetrant molecules or for improving the oral bioavailability of carboxylic acid-containing drugs via ester prodrug strategies [1].

Heterocycle Construction via Knorr Pyrazole Synthesis and Related Condensations

The β-keto ester functionality reacts with hydrazines to form pyrazolones, a privileged scaffold in medicinal chemistry. The α-substituent influences the regioselectivity of cyclization and the subsequent substitution pattern on the heterocyclic core [1]. Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate provides a unique entry into pyrazolones bearing a 3-methoxybenzyl group at the 4-position, a motif difficult to access by alternative routes.

High-Temperature or Non-Volatile Reaction Conditions

With a predicted boiling point exceeding 350 °C, this compound is essentially non-volatile under standard laboratory and pilot-plant conditions. This property allows it to be employed in reactions requiring elevated temperatures or prolonged heating without loss of reagent, simplifying reactor design and improving process safety [1].

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